1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole
Description
Properties
IUPAC Name |
4,5-diphenyl-1-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)34(32,33)18-19-10-9-15-22(17-19)26(27,28)29/h2-15,17H,1,16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWIQSYRLSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Addition of the diphenyl groups: The diphenyl groups can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: It may be used as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and related imidazole derivatives:
| Compound Name | Position 1 Substituent | Position 2 Substituent | Positions 4/5 | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Allyl | [3-(CF₃)benzyl]sulfonyl | Diphenyl | ~527.4* | High polarity, electron-deficient |
| 4,5-Diphenyl-2-(2-(CF₃)phenyl)-1H-imidazole [38] | H | 2-(CF₃)phenyl | Diphenyl | ~408.4 | Moderate lipophilicity (LogP ~3.5) |
| 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] | H | Furan-2-yl | Diphenyl | ~336.4 | Heteroaromatic, π-conjugation |
| 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 3,4-dichlorobenzyl sulfide [11] | Allyl | 3,4-dichlorobenzyl sulfide (–S–) | Diphenyl | 451.4 | Lower polarity, redox-active |
| 2-(3-CF₃-phenyl)-4,5-dihydro-1H-imidazole [13] | H | 3-CF₃-phenyl | – | ~274.3 | Partial saturation, LogP = 1.82 |
*Calculated based on formula C₂₆H₂₁F₃N₂O₂S.
Key Observations :
- The sulfonyl group in the target compound increases polarity compared to sulfide (–S–) or aryl (–C₆H₄–) substituents .
- The 3-CF₃ benzyl group enhances metabolic stability and lipophilicity relative to non-fluorinated analogues (e.g., furan or thiophene derivatives) .
- The allyl group at position 1 offers synthetic versatility, unlike bulky aryl groups (e.g., naphthyl or biphenyl in ), which may hinder reactivity .
Physicochemical Properties
- Solubility : The sulfonyl group improves aqueous solubility compared to sulfide or hydrocarbon substituents. However, the CF₃ group and diphenyl rings counterbalance this with hydrophobic effects.
- LogP: Estimated LogP ~4.2 (higher than dihydroimidazole in but lower than non-sulfonylated analogues).
- Thermal Stability : The electron-withdrawing sulfonyl and CF₃ groups may enhance thermal stability relative to furan or thiophene derivatives .
Biological Activity
1-Allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of the Allyl Group : The allyl group is introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
- Addition of Diphenyl Groups : The diphenyl groups are incorporated through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Analgesic and Anti-inflammatory Properties
Research indicates that imidazole derivatives exhibit a range of biological activities, including analgesic and anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in pain relief and inflammation reduction.
- In a study evaluating new imidazole derivatives, one compound demonstrated significant analgesic activity (89% at 100 mg/kg b.w.) comparable to established analgesics like diclofenac .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Analogues containing imidazole rings have been studied for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups enhances their antibacterial activity .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Molecular docking studies have indicated strong binding affinities with COX receptors, suggesting its potential as an anti-inflammatory agent .
- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and reach intracellular targets.
Case Studies
Recent studies have highlighted the efficacy of imidazole derivatives in treating various conditions:
- Anti-inflammatory Studies : In vivo models have shown that certain imidazole derivatives significantly reduce inflammatory markers and pain responses in animal models, supporting their use in therapeutic applications against inflammatory diseases .
- Antibacterial Studies : Compounds similar to this compound have been tested for antibacterial effects against resistant strains, demonstrating promising results that warrant further investigation into their clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
